4-(3-Bromo-4-fluorophenyl)thiosemicarbazide

Description

Introduction to 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide

Chemical Nomenclature and IUPAC Classification

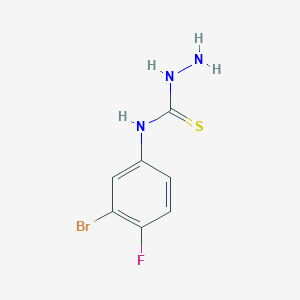

The systematic IUPAC name for this compound is 1-amino-3-(3-bromo-4-fluorophenyl)thiourea , reflecting its functional groups and substitution pattern. Its molecular formula, C₇H₇BrFN₃S , corresponds to a molecular weight of 264.12 g/mol . The structural arrangement consists of a thiosemicarbazide backbone (–NH–C(=S)–NH₂) linked to a phenyl ring substituted with bromine at the meta position (C3) and fluorine at the para position (C4). The SMILES notation NNC(=S)Nc1ccc(c(c1)Br)F succinctly encodes this topology.

Thiosemicarbazides are classified under the broader category of thiourea derivatives, characterized by the presence of a sulfur atom replacing the oxygen in the analogous semicarbazide structure. The IUPAC naming prioritizes the thiourea moiety, with substituents ordered by Cahn-Ingold-Prelog rules to denote bromine and fluorine positions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-amino-3-(3-bromo-4-fluorophenyl)thiourea | |

| Molecular Formula | C₇H₇BrFN₃S | |

| Molecular Weight | 264.12 g/mol | |

| SMILES | NNC(=S)Nc1ccc(c(c1)Br)F |

Historical Context in Thiosemicarbazide Research

Thiosemicarbazides emerged as a chemically versatile class in the mid-20th century, initially studied for their metal-chelating properties and later for their pharmacological potential. Early work focused on their condensation with aldehydes and ketones to form thiosemicarbazones, which exhibited antiviral and antineoplastic activities. The introduction of halogen atoms into the phenyl ring, as seen in 4-(3-bromo-4-fluorophenyl)thiosemicarbazide, represents a strategic modification to enhance electronic effects and bioactivity.

The compound’s synthesis aligns with methodologies developed for analogous derivatives, such as 4-(4-bromophenyl)thiosemicarbazide and 4-(2-bromo-5-trifluoromethylphenyl)thiosemicarbazide. These efforts underscore the broader interest in halogenated thiosemicarbazides as intermediates for heterocyclic compounds like 1,3,4-thiadiazoles and oxazepines.

Positional Isomerism in Halogen-Substituted Phenylthiosemicarbazides

Positional isomerism in halogen-substituted phenylthiosemicarbazides significantly influences their chemical reactivity and biological interactions. For instance:

- 4-(4-Bromophenyl)thiosemicarbazide features bromine at the para position, resulting in distinct electronic effects compared to the meta-bromo substitution in 4-(3-bromo-4-fluorophenyl)thiosemicarbazide.

- 4-(2-Bromo-5-trifluoromethylphenyl)thiosemicarbazide demonstrates how bromine’s position relative to electron-withdrawing groups (e.g., -CF₃) modulates solubility and target affinity.

The fluorine atom at C4 in 4-(3-bromo-4-fluorophenyl)thiosemicarbazide introduces steric and electronic perturbations that differentiate it from non-fluorinated analogs. Comparative studies suggest that meta-halogenation enhances steric hindrance around the thiourea group, potentially altering binding kinetics in biological systems.

Table 2: Comparative Analysis of Halogen-Substituted Thiosemicarbazides

Synthetic routes to these isomers often involve nucleophilic substitution or Ullmann-type coupling reactions, with yields dependent on halogen reactivity and solvent polarity. The regioselectivity of bromine and fluorine incorporation is typically controlled by precursor availability and reaction conditions, such as the use of anhydrous solvents or catalytic bases.

Properties

Molecular Formula |

C7H7BrFN3S |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

1-amino-3-(3-bromo-4-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H7BrFN3S/c8-5-3-4(1-2-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

InChI Key |

BIGJIMWPOHSZQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3-bromo-4-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the mixture being heated under reflux . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative that contains bromine and fluorine substituents on a phenyl ring. It has a molecular weight of approximately 293.17 g/mol and the molecular formula is C7H6BrFN3S. Thiosemicarbazides, including 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide, are known for diverse pharmacological properties, making them valuable in medicinal chemistry.

Potential Applications

4-(3-Bromo-4-fluorophenyl)thiosemicarbazide has potential applications in fields such as:

- Medicinal Chemistry Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases and cancer. Thiosemicarbazides have demonstrated antimicrobial, antifungal, and anticancer properties . They can inhibit specific enzymes and receptors, contributing to therapeutic effects and have shown activity against parasitic infections like trypanosomiasis. Some derivatives have exhibited antibacterial activity against Bacillus cereus .

- Synthesis of Thiosemicarbazone Derivatives It can be used to synthesize new thiosemicarbazone derivatives with antibacterial, antioxidant, and anticancer applications .

- Antimicrobial Applications Thiosemicarbazide derivatives have shown promise as antibacterial agents . The amino thiourea group in these compounds contributes to antimicrobial activity, particularly against Gram-positive bacteria. The presence of aromatic rings in their structure also aligns with the characteristics of antimicrobial substances .

- Anticancer Applications Thiosemicarbazone derivatives have demonstrated anticancer properties . They can effectively bind to molecular targets like topoisomerase II and transcriptional regulator PrfA, which are recognized in anticancer therapies .

Research Findings

Recent studies have focused on the interactions of thiosemicarbazides with biological targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. Understanding these interactions is crucial for elucidating their mechanisms of action and optimizing their therapeutic efficacy.

Structural Activity Relationship

The uniqueness of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which may confer distinct chemical reactivity and biological properties compared to its analogs. A significant proportion of antimicrobial substances are simple structures containing a five- or six-membered aromatic ring .

Tables of related compounds

Several compounds share structural similarities with 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide.

| Compound Name | Unique Features |

|---|---|

| 3-(4-Chlorophenyl)thiosemicarbazide | Contains a chlorine substituent instead of bromine. |

| 3-(3-Methylphenyl)thiosemicarbazide | Features a methyl group, affecting its lipophilicity. |

| 3-(2-Nitrophenyl)thiosemicarbazide | Contains a nitro group which may enhance biological activity. |

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in various physiological processes . The compound’s ability to interact with this enzyme is believed to contribute to its anticancer properties. Additionally, its antimicrobial activity may be due to its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound | Substituent Position | HOMO-LUMO Gap (eV) | Key Interactions |

|---|---|---|---|

| 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide | 3-Br, 4-F | Data pending | Predicted π-π/ halogen bonding |

| 4-(2-Fluorophenyl)thiosemicarbazide | 2-F | 5.2 | Strong hydrogen bonding |

| 4-(4-Trifluoromethylphenyl)thiosemicarbazide | 4-CF3 | 4.8 | Hydrophobic interactions |

Anticancer Activity

- 4-(4-Bromophenyl)thiosemicarbazide derivatives show activity against HepG2 (hepatoma) and PC12 (neuron) cell lines via ROS modulation and PI3K/AKT pathway inhibition .

- Stemazole and Br-Stemazole (4-(2-bromo-4-oxadiazole-phenyl) derivatives) activate stem cell proliferation, suggesting bromine enhances cellular uptake .

- H2PPY (pyridyl-thiosemicarbazide) reduces Ehrlich Ascites Carcinoma viability by 60% and improves survival in murine models .

Antimicrobial and Antiparasitic Activity

- 3-Chlorophenyl derivatives (e.g., compound 3a in ) exhibit anthelmintic LC50 = 14.77 mg/mL, outperforming albendazole (LC50 = 19.24 mg/mL) .

- 4-Trifluoromethylphenyl thiosemicarbazones inhibit Mycobacterium tuberculosis H37Rv and Candida glabrata with efficacy comparable to ketoconazole .

- Para-fluorophenyl derivatives show weaker anthelmintic activity than ortho/meta-substituted analogues, highlighting positional effects .

Biological Activity

4-(3-Bromo-4-fluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which may influence its chemical reactivity and biological properties. This article delves into the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

- Molecular Formula : C₉H₈BrF N₃S

- Molecular Weight : Approximately 293.17 g/mol

Antimicrobial Activity

Thiosemicarbazides, including 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi:

- Antibacterial Activity : In vitro studies have shown that compounds with similar structures exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, derivatives of thiosemicarbazides have been tested against strains like Bacillus cereus and Escherichia coli, with some showing comparable activity to conventional antibiotics like cefuroxime .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide | 7.82 | Antibacterial |

| 3-(4-Chlorophenyl)thiosemicarbazide | 15.64 | Antibacterial |

Antifungal Activity

The antifungal potential of thiosemicarbazides has also been explored. Studies indicate that certain derivatives can inhibit fungal growth effectively, although specific data for 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide is less documented .

Anticancer Activity

The anticancer properties of thiosemicarbazides are particularly noteworthy. Research has highlighted their ability to induce cytotoxic effects in various cancer cell lines:

- Mechanism of Action : Thiosemicarbazides may exert their anticancer effects through mechanisms such as inhibition of ribonucleotide reductase, DNA binding, and interference with protein synthesis .

- Case Studies : In a study evaluating the efficacy of thiosemicarbazone ligands, compounds were tested against breast cancer and tuberculosis using MTT assays, demonstrating significant cytotoxicity .

| Cell Line | IC₅₀ (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide |

| HePG-2 (Liver Cancer) | 15.0 | Similar Thiosemicarbazides |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions. The structural modifications in thiosemicarbazides significantly affect their biological activity, as evidenced by SAR studies that correlate specific substituents with enhanced antimicrobial or anticancer properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.